molecular formula C16H25N5O4S B2992895 Ethyl 4-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate CAS No. 1021258-81-0

Ethyl 4-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate

Cat. No.: B2992895
CAS No.: 1021258-81-0
M. Wt: 383.47
InChI Key: OFSPQNLTQXHACM-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H25N5O4S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing thiazole nuclei, were synthesized through microwave-assisted methods. These compounds exhibited antimicrobial, antilipase, and antiurease activities, highlighting their potential as bioactive agents (Başoğlu et al., 2013).

Transformations into Thiazolo[5,4-c]pyridine-7-carboxylates

Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate was transformed into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, indicating a pathway for the development of novel chemical entities (Albreht et al., 2009).

Inhibition of Mycobacterium tuberculosis DNA GyrB

A series of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and benzo[d]isothiazole derivatives were synthesized and evaluated for inhibitory activity against Mycobacterium tuberculosis DNA GyrB, displaying significant antitubercular activity and highlighting their therapeutic potential (Reddy et al., 2014).

Antimicrobial Thiazolidinones

A novel series of thiazolidinone derivatives exhibited antimicrobial activity against various bacterial and fungal strains, demonstrating the broad-spectrum potential of these compounds in fighting infectious diseases (Patel et al., 2012).

GyrB ATPase Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, showing activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, marking them as promising compounds for antituberculosis therapy (Jeankumar et al., 2013).

Piperidine Substituted Benzothiazole Derivatives

Novel piperidine substituted benzothiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Shafi et al., 2021).

Hypoglycemic Agents

N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and shown to activate glucokinase (GK) and PPARγ, demonstrating significant efficacy in lowering glucose levels in mice and suggesting their use as dual-acting hypoglycemic agents (Song et al., 2011).

Properties

IUPAC Name

ethyl 4-[[4-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O4S/c1-4-25-16(24)21-7-5-20(6-8-21)15(23)19-14-18-12(10-26-14)9-13(22)17-11(2)3/h10-11H,4-9H2,1-3H3,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSPQNLTQXHACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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